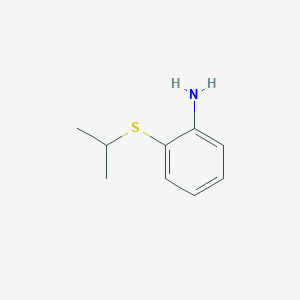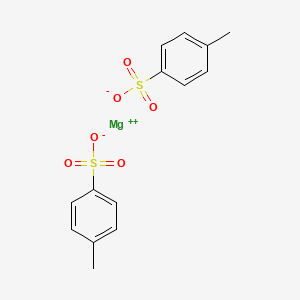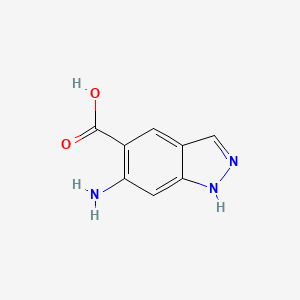
苦味素T
描述
Picrasidine T is a bis-β-carboline alkaloid featuring an indolotetrahydroquinolizinium (ITHQ) skeleton. This compound is part of a family of natural products isolated from plants of the Simaroubaceae family, particularly from the stems of Picrasma quassioides . Bis-β-carboline alkaloids, including Picrasidine T, are known for their diverse biological activities, such as anti-cancer, anti-inflammatory, and anti-malarial properties .
科学研究应用
作用机制
Target of Action
Picrasidine T, a compound derived from the plant Picrasma quassioides, is known to interact with several targets. It’s worth noting that compounds from the same plant, such as Picrasidine I, have been reported to interact with ERK1/2 and Akt signaling pathways .
Mode of Action
It has been suggested that picrasidine t interacts with its targets via hydrogen bonds . This interaction could potentially lead to changes in the activity of the target proteins, thereby influencing cellular processes.
Pharmacokinetics
Understanding these properties is essential for predicting the compound’s efficacy and potential side effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Picrasidine T involves a late-stage regio-selective aza-[4 + 2] cycloaddition of vinyl β-carboline alkaloids . This reaction is a stepwise process that exhibits unique regioselectivity, which has been computationally studied and confirmed . Additionally, iridium-catalyzed C–H borylation on β-carboline substrates enables site-selective C-8 functionalization, facilitating efficient synthesis and structural diversification of this family of natural products .
Industrial Production Methods: While specific industrial production methods for Picrasidine T are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of regio-selective cycloaddition and C–H functionalization techniques can be adapted for industrial applications, ensuring the efficient and scalable synthesis of Picrasidine T .
化学反应分析
Types of Reactions: Picrasidine T undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly at the C-8 position, are facilitated by the iridium-catalyzed C–H borylation process.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Iridium catalysts are used for C–H borylation, enabling site-selective functionalization.
Major Products Formed:
相似化合物的比较
Picrasidine G: Features an indolotetrahydroquinolizinium skeleton similar to Picrasidine T.
Picrasidine S: Another bis-β-carboline alkaloid with comparable biological activities.
Picrasidine R: Possesses a 1,4-diketone linker between two β-carboline fragments, differing from the ITHQ skeleton of Picrasidine T.
Uniqueness: Picrasidine T’s unique indolotetrahydroquinolizinium skeleton and its regio-selective synthesis make it distinct from other bis-β-carboline alkaloids.
属性
IUPAC Name |
4-(8-hydroxy-4-methoxy-9H-pyrido[3,4-b]indol-1-yl)-7-methoxy-2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O4/c1-35-20-12-29-27(28-22(20)14-6-3-11-19(34)25(14)31-28)17-9-5-8-16-26-23(21(36-2)13-32(16)17)15-7-4-10-18(33)24(15)30-26/h3-4,6-7,10-13,17H,5,8-9H2,1-2H3,(H3,29,31,33,34)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGLDKPJSVKHMA-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N4O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1631737.png)



